(2-Propylpyridin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propylpyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propylpyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-propylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Propylpyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Propylpyridin-4-yl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (2-Propylpyridin-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of signal transduction processes or alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
(2-Propylpyridin-4-yl)methanamine hydrochloride is unique due to its specific propyl substitution on the pyridine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15ClN2 |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(2-propylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-3-9-6-8(7-10)4-5-11-9;/h4-6H,2-3,7,10H2,1H3;1H |
InChI Key |
IEUUNFNOROKDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.